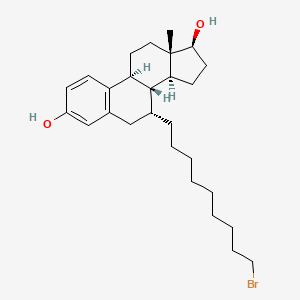
1,4-Di(methyl-d3)-naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(methyl-d3)-naphthalene: is a deuterated derivative of naphthalene, where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,4-dimethylnaphthalene. This can be achieved through the reaction of 1,4-dimethylnaphthalene with deuterated reagents such as deuterium gas (D2) or deuterated solvents under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes using deuterium gas and catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions: 1,4-Di(methyl-d3)-naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
1,4-Di(methyl-d3)-naphthalene has several applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy to analyze the structure and concentration of other compounds.
Biology: Employed in metabolic studies to trace the pathways of naphthalene derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用機序
The mechanism of action of 1,4-Di(methyl-d3)-naphthalene primarily involves its role as a deuterated compound in analytical techniques. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted.
類似化合物との比較
1,4-Dimethylnaphthalene: The non-deuterated version of the compound.
1,4-Diethyl-d3-naphthalene: A similar deuterated compound with ethyl groups instead of methyl groups.
1,4-Di(methyl-d3)-benzene: Another deuterated aromatic compound with a benzene ring instead of a naphthalene ring.
Uniqueness: 1,4-Di(methyl-d3)-naphthalene is unique due to its specific deuteration pattern, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its isotopic properties provide distinct advantages in tracing and analyzing chemical reactions and metabolic pathways.
特性
IUPAC Name |
1,4-bis(trideuteriomethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSQLNWAIULLK-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C2=CC=CC=C21)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![v-Triazolo[4,5-b]pyridine, 5,6-dimethyl- (6CI)](/img/new.no-structure.jpg)
![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)



![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)

![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)
![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)
